molecular formula C5H4ClNO2 B14863124 2-Chloro-4-methyl-1,3-oxazole-5-carbaldehyde

2-Chloro-4-methyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B14863124
M. Wt: 145.54 g/mol
InChI Key: CUHXOGGYMCTERJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1,3-oxazole-5-carbaldehyde is a heterocyclic compound that features an oxazole ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methyl-1,3-oxazole with a formylating agent to introduce the aldehyde group at the 5-position. The reaction conditions often require the use of a base and a solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1,3-oxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: 2-Chloro-4-methyl-1,3-oxazole-5-carboxylic acid.

    Reduction: 2-Chloro-4-methyl-1,3-oxazole-5-methanol.

    Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methyl-1,3-thiazole-5-carbaldehyde: Similar structure but with a sulfur atom instead of oxygen in the ring.

    2-Chloro-4-methyl-1,3-oxazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-Chloro-4-methyl-1,3-oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

2-Chloro-4-methyl-1,3-oxazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a chlorine atom on the oxazole ring, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

2-chloro-4-methyl-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C5H4ClNO2/c1-3-4(2-8)9-5(6)7-3/h2H,1H3

InChI Key

CUHXOGGYMCTERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Cl)C=O

Origin of Product

United States

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